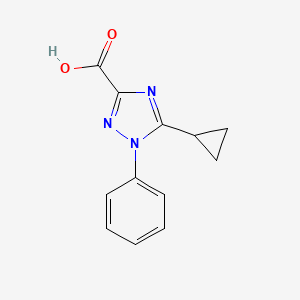
5-シクロプロピル-1-フェニル-1H-1,2,4-トリアゾール-3-カルボン酸
説明
5-Cyclopropyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic aromatic organic compound characterized by the presence of a triazole ring, a phenyl group, and a cyclopropyl group. This compound is of interest in various scientific research fields due to its potential biological and chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with phenylhydrazine and cyclopropyl carboxylic acid.
Reaction Steps: The phenylhydrazine reacts with cyclopropyl carboxylic acid under acidic conditions to form an intermediate hydrazone. This intermediate is then cyclized under heating to form the triazole ring.
Purification: The final product is purified using recrystallization techniques.
Industrial Production Methods:
Batch Production: The compound is synthesized in batches using large reactors to ensure consistency and quality.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and potency of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: Substitution reactions can introduce different substituents onto the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Different substituted triazoles.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Biology: It has shown potential as an antibacterial and antifungal agent. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammation. Industry: The compound is used in the production of dyes, pigments, and other chemical products.
作用機序
Target of Action
1,2,4-Triazoles are a class of compounds known for their diverse biological activities. They have been found to bind with high affinity to multiple receptors , which can make them useful in the development of new therapeutic agents .
Mode of Action
The exact mode of action can vary depending on the specific compound and its targets. Many 1,2,4-triazoles work by interacting with their targets and causing changes in their function .
Biochemical Pathways
Again, the specific pathways affected can vary. Some 1,2,4-triazoles have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of a 1,2,4-triazole’s action can vary depending on its targets and mode of action. Some 1,2,4-triazoles have been found to have potent antiviral activity, for example .
生化学分析
Biochemical Properties
5-Cyclopropyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it has been observed to interact with enzymes involved in the synthesis of nucleotides, thereby affecting DNA and RNA synthesis. Additionally, 5-cyclopropyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid can bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of 5-cyclopropyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit the proliferation of cancer cells by interfering with cell cycle regulation and inducing apoptosis. Moreover, 5-cyclopropyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid can affect the expression of genes involved in cell growth and differentiation .
Molecular Mechanism
At the molecular level, 5-cyclopropyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit key enzymes in metabolic pathways, resulting in the accumulation or depletion of certain metabolites. Additionally, 5-cyclopropyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 5-cyclopropyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors that influence its efficacy. In vitro studies have shown that 5-cyclopropyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid remains stable under specific conditions, but it can degrade when exposed to certain environmental factors. Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function .
Dosage Effects in Animal Models
The effects of 5-cyclopropyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid vary with different dosages in animal models. Studies have shown that low doses of the compound can have therapeutic effects, such as reducing tumor growth in cancer models. Higher doses may lead to toxic or adverse effects, including organ damage and altered metabolic functions. It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing its risks .
Metabolic Pathways
5-Cyclopropyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, the compound can inhibit enzymes involved in nucleotide synthesis, leading to changes in metabolic flux and metabolite levels. Understanding these interactions is vital for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of 5-cyclopropyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may bind to various proteins, affecting its localization and accumulation. These interactions can influence the compound’s efficacy and toxicity .
Subcellular Localization
The subcellular localization of 5-cyclopropyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, affecting cellular respiration and energy production .
類似化合物との比較
1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid: Similar structure but lacks the cyclopropyl group.
5-Amino-1H-1,2,4-triazole-3-carboxylic acid: Contains an amino group instead of the cyclopropyl group.
Uniqueness: The presence of the cyclopropyl group in 5-cyclopropyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid provides unique chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
5-cyclopropyl-1-phenyl-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-12(17)10-13-11(8-6-7-8)15(14-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHTXDLPXCPMNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NN2C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Methyl[1,2,4]triazolo[4,3-B]pyridazin-6-YL)amino]ethanol](/img/structure/B1518481.png)
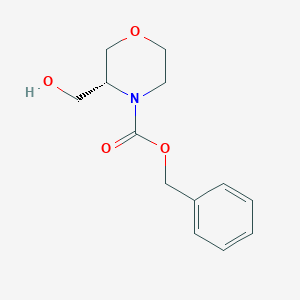
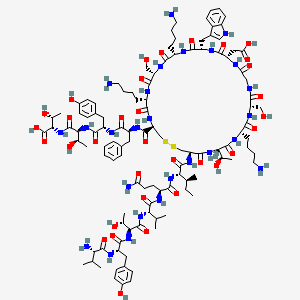
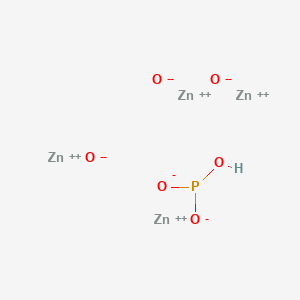
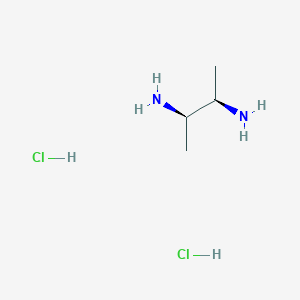
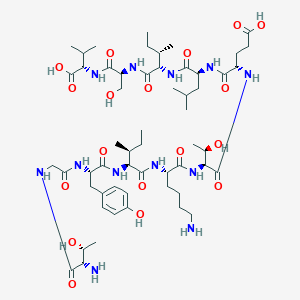
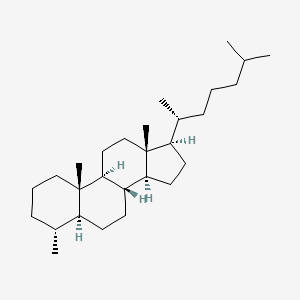
![N-[4-(Acetylmethylamino)butyl]-3-(3,4-dimethoxyphenyl)-N-methylpropenamide](/img/structure/B1518493.png)
![N-[(3beta)-3-Hydroxy-28-oxoolean-12-en-28-yl]-L-leucine](/img/structure/B1518497.png)
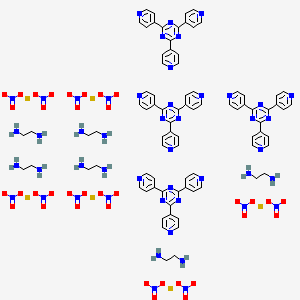
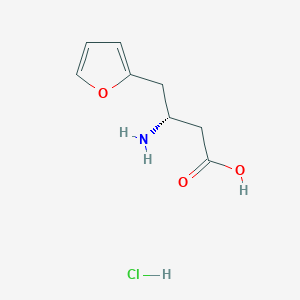
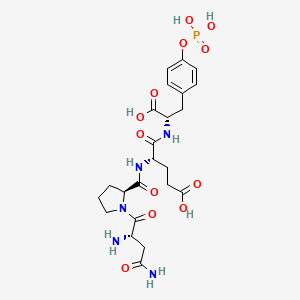
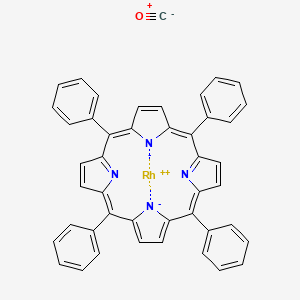
![1,1'-Oxybis[3-bromo-2,2-bis(bromomethyl)propane]](/img/structure/B1518511.png)
